![molecular formula C18H16O4 B2399103 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid CAS No. 307552-52-9](/img/structure/B2399103.png)
2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid is a chemical compound with the linear formula C18H16O4 . Its molecular weight is 296.326 . It is offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of benzofuran derivatives, such as 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid, has been a topic of interest in recent years . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid is characterized by a benzofuran ring substituted with a carboxylic acid group and a 2-methylbenzyl ether group .Scientific Research Applications
Synthesis Pathways and Characterization of Benzofuran Derivatives Benzofuran derivatives, including variants similar to 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid, have been a subject of extensive research. Various synthesis methods and the resultant properties of these compounds have been documented. For instance, Horaguchi et al. (1987) explored the reactivities of intermediates in benzofuran synthesis, revealing insights into the properties of different benzofuran derivatives under varied conditions (Horaguchi et al., 1987). Similarly, Gao et al. (2011) described a facile and cost-effective synthesis of a series of novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, contributing to the understanding of the structural and synthesis aspects of benzofuran compounds (Gao et al., 2011).
Crystal Structure and Interactions The crystal structure and intermolecular interactions of benzofuran derivatives also form a critical area of study. For example, Choi et al. (2009) prepared Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate and analyzed its crystal structure, revealing aromatic π–π interactions and intermolecular hydrogen bonds, which contribute to the stability of the crystal structure (Choi et al., 2009).
Antimicrobial Activities Certain benzofuran derivatives have been synthesized and evaluated for their potential antimicrobial activities. Sanjeeva et al. (2021) synthesized a novel series of 1-((5-bromobenzofuran-2yl)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and assessed their antimicrobial activities against Gram-negative and Gram-positive bacterial strains (Sanjeeva et al., 2021).
Hydrogen Bonding and π-π Interactions The hydrogen bonding and π-π interactions in benzofuran derivatives are vital for understanding their structural and functional properties. Titi and Goldberg (2009) investigated these interactions in 1-benzofuran-2,3-dicarboxylic acid and its cocrystals, revealing the significance of intramolecular hydrogen bonds and aromaticity in directing either homo- or heteromolecular π-π stacking in the structures (Titi & Goldberg, 2009).
Future Directions
The future directions for research on 2-Methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylic acid could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in benzofuran derivatives for their biological activities , this compound may have potential applications in medicinal chemistry.
properties
IUPAC Name |
2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-5-3-4-6-13(11)10-21-14-7-8-16-15(9-14)17(18(19)20)12(2)22-16/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSGXGXAOCWZNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

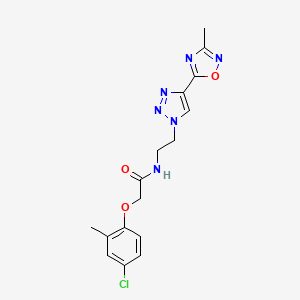
![2-[[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2399022.png)
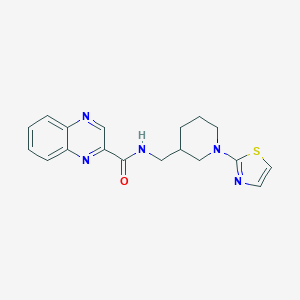
![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)
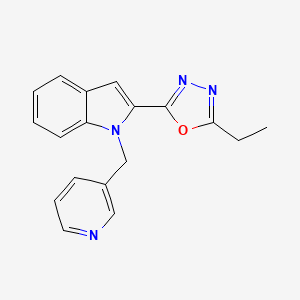
![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)
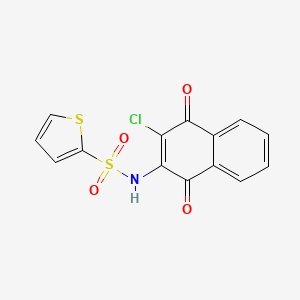
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidin-1-yl)propan-1-one](/img/structure/B2399032.png)
![N-(2,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2399037.png)
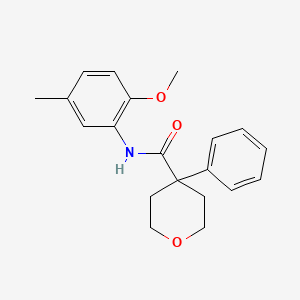
![N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2399041.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)
